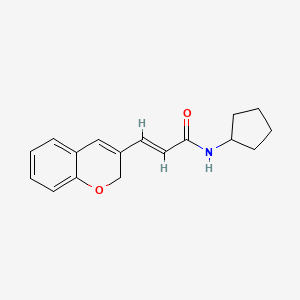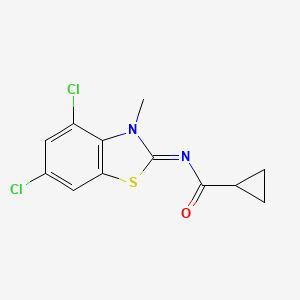![molecular formula C14H23NO4 B2409367 3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 1700119-25-0](/img/structure/B2409367.png)
3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, also known as CBPC, is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of pyrrolidine and has been synthesized using various methods.
科学的研究の応用
1. Pyrrolidine in Drug Discovery
Pyrrolidine, a core structure in 3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, plays a significant role in drug discovery due to its unique chemical properties. It's widely used by medicinal chemists in the synthesis of compounds for treating human diseases. The saturated pyrrolidine scaffold allows for efficient exploration of pharmacophore space, contributes to the stereochemistry of the molecule, and enhances the three-dimensional coverage of the compound. This review discusses bioactive molecules featuring the pyrrolidine ring and its derivatives, including their synthesis, biological activity, and the structure–activity relationship of the studied compounds. It also highlights the influence of stereoisomers and spatial orientation of substituents on the biological profile of drug candidates, guiding medicinal chemists in designing new compounds with diverse biological profiles (Li Petri et al., 2021).
2. Biologically Active Compounds of Plants
Carboxylic acids, including this compound, are plant-derived compounds known for their biological activity. This review compares the effects of structural differences of selected carboxylic acids on their antioxidant, antimicrobial, and cytotoxic activity. The structure-activity relationships are explored, revealing that certain carboxylic acids demonstrate significant biological properties, influencing intermolecular interactions and the chelation of endogenous transition metal ions. These insights are vital for understanding the multifaceted applications of carboxylic acids in scientific research and their potential therapeutic uses (Godlewska-Żyłkiewicz et al., 2020).
3. Understanding Biocatalyst Inhibition by Carboxylic Acids
This review sheds light on the implications of carboxylic acids, including this compound, as biorenewable chemicals and their inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae. The carboxylic acids' potency as microbial inhibitors, often utilized as food preservatives, is emphasized. The review explores the mechanisms of biocatalyst inhibition, highlighting the effects of carboxylic acids on cell membrane properties and internal pH, and suggests metabolic engineering strategies to enhance microbial robustness for improved industrial performance (Jarboe et al., 2013).
4. Chemical Inhibitors of Cytochrome P450 Isoforms
The role of cytochrome P450 enzymes in metabolizing a diverse number of drugs and the potential drug-drug interactions necessitates the understanding of various CYP isoforms' contribution to total metabolism. This review focuses on the potency and selectivity of chemical inhibitors, including derivatives of this compound, in human liver microsomal incubations. It underscores the importance of inhibitor selectivity in deciphering the involvement of specific CYP isoforms and reviews data on the most selective inhibitors available for major human hepatic CYP isoforms (Khojasteh et al., 2011).
特性
IUPAC Name |
3-cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-7-14(9-15,11(16)17)10-5-4-6-10/h10H,4-9H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVYMKVQHCFOIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2CCC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~3~-(3-bromobenzyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2409285.png)
![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2409286.png)
![N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2409287.png)

![2-Chloro-N-[2-(5-methyl-furan-2-yl)-phenyl]-acetamide](/img/structure/B2409289.png)
![N-(5-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2409291.png)



![Tert-butyl N-[(1-aminocyclobutyl)methyl]carbamate;hydrochloride](/img/structure/B2409297.png)
![2-(2-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2409302.png)

